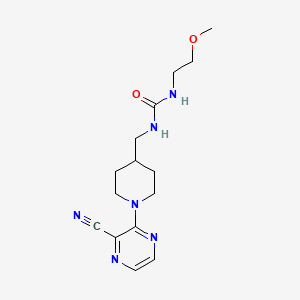
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many biologically active molecules and is used in a variety of applications .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be complex, with various substituents affecting the overall structure. For example, the presence of a positive charge on either of two nitrogen atoms in the imidazole ring can lead to two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds can participate in a variety of chemical reactions. For example, they can undergo reactions with amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-containing compounds can vary widely depending on their specific structure. For example, 2,5-Dimethylbenzylchloride, a related compound, is a combustible liquid with a molecular weight of 152.21 .Scientific Research Applications
Photodynamic Therapy Applications
The compound 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide, similar to other benzenesulfonamide derivatives, has been investigated for potential applications in photodynamic therapy, particularly for cancer treatment. In a study by Pişkin et al. (2020), a zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized and characterized, revealing significant potential for use as a Type II photosensitizer in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anthelmintic Activities
Compounds similar to this compound have been synthesized and characterized for their potential anti-inflammatory and anthelmintic activities. A study by Shetty, Khazi, and Ahn (2010) found that novel imidazothiazole sulfides and sulfones displayed better anti-inflammatory and anthelmintic activities (Shetty, Khazi, & Ahn, 2010).
Anticancer and DNA Binding Properties
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, which are structurally related to the compound , showed significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The study highlights the role of the N-sulfonamide derivative in governing DNA interaction and the complexes' ability to induce apoptosis in cancer cells, suggesting the potential of similar compounds in cancer therapy (González-Álvarez et al., 2013).
Enzyme Inhibition Studies
The compound's structural relatives have been investigated for their inhibition of certain enzymes, contributing to scientific understanding of enzyme function and potential therapeutic applications. For instance, Gul et al. (2016) conducted studies on benzenesulfonamides, revealing their ability to inhibit carbonic anhydrase, an enzyme crucial in various physiological processes. These findings indicate potential applications in designing enzyme inhibitors for therapeutic purposes (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding and modification of target proteins .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that the compound affects multiple pathways, potentially including those involved in inflammation, cell proliferation, microbial growth, and viral replication .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
The future directions for research into imidazole-containing compounds are vast. They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
4-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-5-25(6-2)31(28,29)21-11-9-19(10-12-21)22(27)26-14-13-24-23(26)30-16-20-15-17(3)7-8-18(20)4/h7-12,15H,5-6,13-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMGHYAQHUUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)




![1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2593967.png)
![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)

![2-Bromopyrido[2,3-d]pyrimidine](/img/structure/B2593975.png)
![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)
![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2593981.png)
